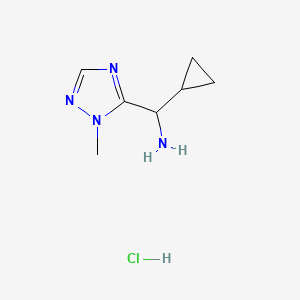

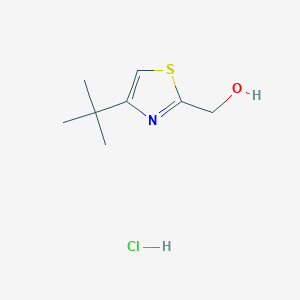

(4-Tert-butyl-1,3-thiazol-2-YL)methanol hydrochloride

Overview

Description

“(4-Tert-butyl-1,3-thiazol-2-YL)methanol hydrochloride” is a chemical compound with the CAS Number: 1269052-60-9 . It has a molecular weight of 207.72 and a linear formula of C8 H13 N O S . Cl H . It is a solid at room temperature .

Molecular Structure Analysis

The InChI code for “(4-Tert-butyl-1,3-thiazol-2-YL)methanol hydrochloride” is 1S/C8H13NOS.ClH/c1-8(2,3)6-5-11-7(4-10)9-6;/h5,10H,4H2,1-3H3;1H . This code provides a standard way to encode the molecule’s structure and can be used to generate a 3D model of the molecule.Physical And Chemical Properties Analysis

“(4-Tert-butyl-1,3-thiazol-2-YL)methanol hydrochloride” is a solid at room temperature . . The storage temperature is room temperature or 28 C .Scientific Research Applications

Antioxidant Activity

Thiazole derivatives, including “(4-Tert-butyl-1,3-thiazol-2-YL)methanol hydrochloride”, have been found to exhibit antioxidant properties . They can neutralize harmful free radicals in the body, potentially reducing the risk of chronic diseases and slowing down the aging process .

Analgesic and Anti-inflammatory Properties

Thiazole compounds have been shown to possess analgesic (pain-relieving) and anti-inflammatory properties . This makes them potentially useful in the development of new treatments for conditions characterized by pain and inflammation .

Antimicrobial and Antifungal Activity

Thiazole derivatives have demonstrated potent antimicrobial and antifungal activities . They could be used to develop new drugs for treating various bacterial and fungal infections .

Antiviral Properties

Thiazole compounds have been found to exhibit antiviral properties . They could potentially be used in the development of new antiviral drugs .

Neuroprotective Effects

Thiazole derivatives have shown neuroprotective effects . They could potentially be used in the treatment of neurodegenerative diseases like Alzheimer’s and Parkinson’s .

Antitumor or Cytotoxic Properties

Thiazole compounds have demonstrated antitumor or cytotoxic properties . They could potentially be used in the development of new cancer treatments .

Mechanism of Action

Target of Action

Thiazole derivatives have been known to interact with various biological targets such as serine/threonine-protein kinase , which is required for checkpoint-mediated cell cycle arrest and activation of DNA repair in response to the presence of DNA damage or unreplicated DNA .

Mode of Action

Thiazole derivatives are known to behave unpredictably when entering physiological systems, potentially activating or inhibiting biochemical pathways and enzymes, or stimulating or blocking receptors in biological systems .

Biochemical Pathways

Thiazole derivatives, in general, may activate or stop various biochemical pathways .

Pharmacokinetics

The compound’s molecular weight is 20873 g/mol , which could influence its pharmacokinetic properties.

Result of Action

Some thiazole derivatives have shown potent antibacterial activity against both gram-negative and gram-positive bacteria .

Action Environment

The compound’s storage temperature is recommended to be between 28°c , suggesting that temperature could be a significant environmental factor affecting its stability.

properties

IUPAC Name |

(4-tert-butyl-1,3-thiazol-2-yl)methanol;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NOS.ClH/c1-8(2,3)6-5-11-7(4-10)9-6;/h5,10H,4H2,1-3H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLTXYEDUBGIVAK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CSC(=N1)CO.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14ClNOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.72 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5,6,7,8-Tetrahydro-4h-pyrazolo[1,5-a][1,4]diazepine-2-carbonitrile hydrochloride](/img/structure/B3095695.png)

![N-[(1,3,5-Trimethyl-1H-pyrazol-4-yl)methyl]ethanamine hydrochloride](/img/structure/B3095701.png)

![2,5-Bis(2-ethylhexyl)-3,6-bis(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione](/img/structure/B3095709.png)

![3,6-Bis(2,2'-bithiophene-5-yl)-2,5-bis(2-ethylhexyl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione](/img/structure/B3095717.png)

![1-[(1-Methyl-1H-pyrrol-2-yl)methyl]-4-piperidinecarboxylic acid hydrate](/img/structure/B3095724.png)

![N1-[4-(Dimethylamino)phenyl]-beta-alaninamide dihydrochloride](/img/structure/B3095730.png)

![2-[(1h-Benzimidazol-2-ylmethyl)thio]ethanol hydrochloride](/img/structure/B3095737.png)

![[(1-Cyclopentyl-3-pyrrolidinyl)methyl]amine dihydrochloride](/img/structure/B3095777.png)